molecular formula C7H8N4 B1396156 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1155846-90-4

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine

Cat. No. B1396156
M. Wt: 148.17 g/mol
InChI Key: RPCRJEFBBHEMAP-UHFFFAOYSA-N
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Description

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. It exists in two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds are characterized by their bicyclic structure, resulting from the fusion of a pyrazole ring and a pyridine ring . Since their discovery, they have attracted significant interest due to their structural resemblance to purine bases like adenine and guanine.

2.

Synthesis Analysis

The synthesis of 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine involves various methods. Researchers have explored both preformed pyrazoles or pyridines as starting materials. Notably, the first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 using diphenylhydrazone and pyridine with iodine. Subsequent studies have expanded the synthetic toolbox, leading to a diverse array of derivatives .

3.

Molecular Structure Analysis

The molecular structure of 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine consists of fused pyrazole and pyridine rings. The diversity centers within the molecule include positions N1, C3, C4, C5, and C6. These substituents significantly impact the compound’s properties and biological activity .

4.

Chemical Reactions Analysis

Research has explored various chemical reactions involving 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine. These reactions include functional group transformations, cyclizations, and modifications of the pyrazole and pyridine moieties. Understanding these reactions is crucial for designing novel derivatives with specific properties .

5.

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary based on their substituents. Researchers have investigated solubility, melting points, stability, and spectroscopic characteristics. These properties play a crucial role in their applications .

7.

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines (5000 references, including nearly 2400 patents) and around 83,000 structures of 2H-pyrazolo[3,4-b]pyridines (nearly 2700 references, including 1500 patents) included in SciFinder .

The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

Safety And Hazards

As with any chemical compound, safety considerations are essential. Researchers should assess toxicity, stability, and potential hazards associated with handling and exposure to 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine derivatives. Proper precautions must be taken during synthesis and handling .

properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCRJEFBBHEMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine

CAS RN

1155846-90-4
Record name 1H-Pyrazolo[3,4-b]pyridin-3-ylmethanamine
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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